molecular formula C21H20O10 B590586 Monobenzyl Phthalate β-D-Glucuronide CAS No. 102674-29-3

Monobenzyl Phthalate β-D-Glucuronide

Cat. No.: B590586
CAS No.: 102674-29-3
M. Wt: 432.381
InChI Key: XRYVIGQHAGBRFV-QYRAFCHESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Monobenzyl Phthalate β-D-Glucuronide typically involves the glucuronidation of monobenzyl phthalate. This process can be carried out using glucuronosyltransferase enzymes in the presence of uridine diphosphate glucuronic acid (UDPGA) as a cofactor . The reaction conditions generally include a buffered aqueous solution at a pH of around 7.4 and a temperature of 37°C.

Industrial Production Methods: Industrial production of this compound is less common due to its specific application in research rather than large-scale manufacturing. the compound can be produced in laboratory settings using enzymatic synthesis methods .

Chemical Reactions Analysis

Types of Reactions: Monobenzyl Phthalate β-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. It can be hydrolyzed back to monobenzyl phthalate and glucuronic acid under acidic or basic conditions .

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Conjugation: Enzymatic reactions using glucuronosyltransferase and UDPGA.

Major Products Formed:

    Hydrolysis: Monobenzyl phthalate and glucuronic acid.

    Conjugation: this compound.

Scientific Research Applications

Comparison with Similar Compounds

Monobenzyl Phthalate β-D-Glucuronide is similar to other phthalate metabolites such as:

Uniqueness: What sets this compound apart is its specific glucuronidation, which makes it a key marker for studying the metabolism of monobenzyl phthalate. This glucuronidation process is crucial for understanding the detoxification and excretion pathways of phthalates in the human body .

Properties

CAS No.

102674-29-3

Molecular Formula

C21H20O10

Molecular Weight

432.381

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-phenylmethoxycarbonylbenzoyl)oxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H20O10/c22-14-15(23)17(18(25)26)30-21(16(14)24)31-20(28)13-9-5-4-8-12(13)19(27)29-10-11-6-2-1-3-7-11/h1-9,14-17,21-24H,10H2,(H,25,26)/t14-,15-,16+,17-,21-/m0/s1

InChI Key

XRYVIGQHAGBRFV-QYRAFCHESA-N

SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O

Synonyms

β-D-Glucopyranuronic acid 1-[2-(Phenylmethyl) 1,2-Benzenedicarboxylate]

Origin of Product

United States

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